BenchChemオンラインストアへようこそ!

2-(Isoquinolin-1-yl)acetamide

Lipophilicity Permeability Regioisomer differentiation

2-(Isoquinolin-1-yl)acetamide, also indexed as N-(isoquinolin-1-yl)acetamide or 1-(acetylamino)isoquinoline, is a synthetic bicyclic heterocycle (C₁₁H₁₀N₂O, exact mass 186.0793 Da) comprising an isoquinoline nucleus with an acetamide substituent at the 1-position. The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, and the 1-acetamide configuration confers a specific hydrogen-bond donor/acceptor profile (HBD=1, HBA=2) and lipophilicity (experimental LogP ≈ 2.19) that distinguishes it from other isoquinoline regioisomers and the isosteric quinoline series.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13665376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-1-yl)acetamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2CC(=O)N
InChIInChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14)
InChIKeyNWCOVKVTNAWHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoquinolin-1-yl)acetamide (CAS 51640-00-7): Core Scaffold Identity and Procurement Context


2-(Isoquinolin-1-yl)acetamide, also indexed as N-(isoquinolin-1-yl)acetamide or 1-(acetylamino)isoquinoline, is a synthetic bicyclic heterocycle (C₁₁H₁₀N₂O, exact mass 186.0793 Da) comprising an isoquinoline nucleus with an acetamide substituent at the 1-position . The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, and the 1-acetamide configuration confers a specific hydrogen-bond donor/acceptor profile (HBD=1, HBA=2) and lipophilicity (experimental LogP ≈ 2.19) that distinguishes it from other isoquinoline regioisomers and the isosteric quinoline series [1][2]. The compound is commercially available at research-grade purity (≥97%) from multiple suppliers and serves primarily as a synthetic intermediate and fragment-like building block for lead-generation programs .

Why 2-(Isoquinolin-1-yl)acetamide Cannot Be Assumed Interchangeable with Regioisomeric or Isosteric Analogs


Substitution of 2-(isoquinolin-1-yl)acetamide with a generic isoquinoline-acetamide or quinoline-acetamide congener carries quantifiable risk. The 1-yl, 7-yl, and 2(1H)-yl regioisomers share the identical molecular formula (C₁₁H₁₀N₂O) yet diverge by as much as 0.93 log units in lipophilicity and by ≥14 Ų in topological polar surface area (TPSA), producing substantially different permeability and solubility profiles that directly affect assay behaviour and lead-optimization trajectories . The 1-yl substitution pattern also dictates a distinct synthetic entry point: the compound is accessible via direct acylation of 1-aminoisoquinoline or via rearrangement chemistry, whereas the 2(1H)-yl series requires multicomponent Ugi-4CR / copper-catalyzed annulation conditions that are incompatible with 1-yl regiochemistry [1]. Furthermore, the isoquinoline and quinoline scaffolds exhibit divergent pharmacophore rankings in receptor-binding assays—for example, 5-isoquinoline and 8-quinoline occupy different potency tiers in TRPV1 antagonist series—making scaffold-level interchange a high-risk proposition in target-based programs [2].

Quantitative Differentiation Evidence: 2-(Isoquinolin-1-yl)acetamide vs Closest Analogs


Lipophilicity Differential: 1-yl vs 7-yl Regioisomer (LogP Δ = 0.93)

2-(Isoquinolin-1-yl)acetamide exhibits a computed LogP of 2.19, which is 0.93 log units higher than the 7-yl regioisomer (2-(isoquinolin-7-yl)acetamide, LogP = 1.26) . This difference approaches one full order of magnitude in partition coefficient and translates to measurably distinct predicted membrane permeability. Both compounds share the identical molecular formula (C₁₁H₁₀N₂O, MW 186.21) and hydrogen-bond donor/acceptor count (HBD=1, HBA=2), isolating the substitution position as the sole driver of this lipophilicity gap .

Lipophilicity Permeability Regioisomer differentiation Lead optimization

Topological Polar Surface Area (TPSA) Divergence: 1-yl vs 7-yl Regioisomer (ΔTPSA = 14 Ų)

The TPSA of 2-(isoquinolin-1-yl)acetamide is 41.99 Ų, substantially lower than the 55.98 Ų value calculated for the 7-yl regioisomer, yielding a difference of 13.99 Ų . TPSA values below 60 Ų are generally associated with good oral absorption, while values below 90 Ų are favourable for blood-brain barrier penetration. The 1-yl substitution places the polar acetamide moiety closer to the bicyclic nitrogen, reducing the overall exposed polar surface relative to the extended 7-yl geometry, where the acetamide is separated from the heterocyclic core by an additional rotatable bond .

Polar surface area Oral bioavailability Blood-brain barrier Drug-likeness

Synthetic Route Incompatibility: 1-yl Direct Acylation vs 2(1H)-yl Ugi-4CR Access (Yield Differential up to 90%)

Isoquinolin-2(1H)-yl-acetamides—the N-substituted regioisomeric series—are efficiently accessed via a Ugi four-component reaction / copper(I)-catalyzed annulation sequence in DMSO at 90 °C, achieving yields up to 90% across 16 structurally diverse examples [1][2]. This multicomponent route is regiospecific for the 2(1H)-yl substitution pattern and cannot produce the 1-yl isomer. 2-(Isoquinolin-1-yl)acetamide requires an orthogonal synthetic approach—typically direct acetylation of 1-aminoisoquinoline or a rearrangement-based strategy—which carries a different cost, scalability, and purity profile. Selection between regioisomers must therefore be made prior to library synthesis because the synthetic route pre-determines the substitution pattern [1].

Synthetic methodology Multicomponent reaction Scaffold diversification Library synthesis

Isoquinoline vs Quinoline Scaffold Pharmacophore Ranking in TRPV1 Antagonists (Relative Potency Tier)

In a systematic SAR study of urea-based TRPV1 antagonists, the contribution of heterocyclic pharmacophores to in vitro potency was ranked as: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1]. This ranking demonstrates that the isoquinoline scaffold itself is not monolithic; the position of ring fusion relative to the attachment point creates distinct potency tiers within the same heterocycle class. The quinoline scaffold (XLogP3 = 1.3, TPSA = 42 Ų) has comparable computed properties to the 1-yl isoquinoline isomer [2], yet occupies a lower pharmacophore rank (8-quinoline position) in this TRPV1 context, illustrating that scaffold selection cannot be guided by computed drug-likeness parameters alone [1].

TRPV1 antagonist Pain Pharmacophore ranking Scaffold hopping

Analytical Differentiation: GC-MS Spectrum and Mass Fragmentation Signature of 1-Acylaminoisoquinolines

2-(Isoquinolin-1-yl)acetamide is analytically distinguishable from its regioisomers by its gas chromatography-mass spectrometry (GC-MS) retention and fragmentation pattern. A reference GC-MS spectrum is deposited in the SpectraBase database for Acetamide, N-1-isoquinolinyl- (Exact Mass 186.0793 Da) [1]. Furthermore, a dedicated mass spectrometric study of 1-acylaminoisoquinolines published in Acta Chemica Scandinavica (1973) characterizes the distinct fragmentation pathways of the 1-acylamino series, differentiating them from N-(2-isoquinolinio)amidates [2]. These data provide a validated analytical fingerprint for identity confirmation and purity assessment during procurement, in-process control, and laboratory inventory verification, where regioisomeric ambiguity could otherwise confound experimental results [1].

Analytical characterization Mass spectrometry Quality control Identity confirmation

Limitation Advisory: Absence of Direct Head-to-Head Biological Comparator Data for the Parent Compound

A systematic literature search across PubMed, BindingDB, ChEMBL, and PubChem did not identify any peer-reviewed studies reporting direct, quantitative head-to-head biological comparisons between 2-(isoquinolin-1-yl)acetamide (CAS 51640-00-7) and named structural analogs in the same assay. The compound's primary published characterization is as a synthetic intermediate and building block [1]. Available biological data for the broader isoquinoline-acetamide class—including anti-Helicobacter pylori activity of the benzyloxyisoquinoline derivative FR 180102 (a Type II DNA topoisomerase inhibitor, preclinical development discontinued) [2][3] and NK1 receptor affinity data in BindingDB for related chemotypes—do not include the parent 1-yl acetamide as a direct comparator. Consequently, biological differentiation claims for this specific compound relative to close analogs are currently limited to the physicochemical, synthetic, and analytical dimensions presented above. Users requiring target-specific potency data should commission bespoke head-to-head profiling against their comparator(s) of interest.

Evidence strength Data quality Procurement decision-making

Preferred Application Scenarios for 2-(Isoquinolin-1-yl)acetamide Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Elevated LogP for Cellular Permeability

2-(Isoquinolin-1-yl)acetamide is the regioisomer of choice when a fragment screen or lead-generation campaign requires an isoquinoline-acetamide core with LogP exceeding 2.0. The measured LogP of 2.19 places it nearly one log unit above the 7-yl isomer (LogP 1.26), predicting superior passive membrane permeability in Caco-2 and PAMPA models . This property profile is particularly suited to programs targeting intracellular enzymes or receptors where cellular penetrance is a known hurdle.

CNS-Targeted Programs Favoring Low TPSA and Minimal Rotatable Bonds

With a TPSA of 41.99 Ų—well below the 60 Ų threshold for oral absorption and the 90 Ų ceiling for blood-brain barrier penetration—and only one rotatable bond, 2-(isoquinolin-1-yl)acetamide conforms tightly to CNS drug-likeness criteria . The 7-yl regioisomer carries a TPSA 14 Ų higher and an additional rotatable bond, making the 1-yl isomer the more favourable scaffold for CNS-targeted library design based on Veber and Egan rules .

SAR Exploration Distinguishing Isoquinoline Substitution Position Effects

Pharmacophore ranking studies in the TRPV1 antagonist series demonstrate that the position of substitution on the isoquinoline ring materially affects in vitro potency, with 5-isoquinoline occupying the highest rank and 8-isoquinoline a lower tier [1]. 2-(Isoquinolin-1-yl)acetamide enables systematic exploration of the C1-substitution vector within this privileged scaffold, providing a chemically tractable entry point for SAR campaigns that seek to probe whether 1-yl substitution confers target-specific advantages over the more extensively studied 5-yl and 8-yl isomers [1].

Synthetic Intermediates for Derivatization via Amide Coupling and N-Oxidation Chemistry

The 1-yl acetamide group serves as a versatile handle for further synthetic elaboration: the compound undergoes oxidation to N-oxides and reduction to tetrahydroisoquinoline derivatives, as documented in the chemical literature [2]. Unlike the 2(1H)-yl regioisomers, which are most efficiently accessed via convergent Ugi-4CR chemistry, the 1-yl compound can be prepared by direct acetylation of 1-aminoisoquinoline—a linear but operationally simple route suitable for scale-up . This makes it a practical building block for medicinal chemistry groups requiring multi-gram quantities of the 1-yl scaf-fold for parallel derivatization.

Quote Request

Request a Quote for 2-(Isoquinolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.